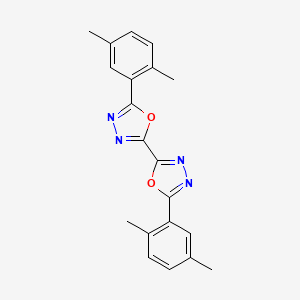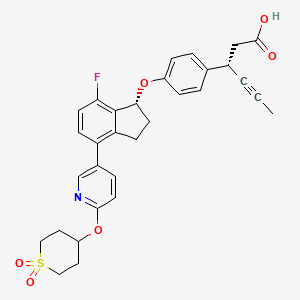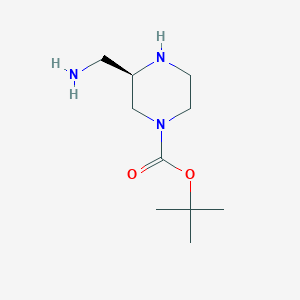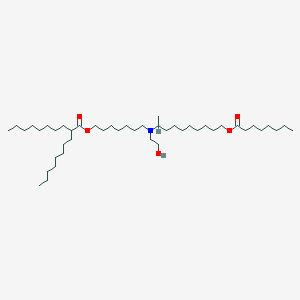
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a propane-1,3-diimine backbone, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine typically involves the reaction of 2,6-diisopropylaniline with a suitable diimine precursor. One common method is the condensation reaction between 2,6-diisopropylaniline and glyoxal or a similar aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diimine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted diimine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar structure but with an ethylenediamine backbone.
N,N′-Bis(2-aminoethyl)-1,3-propanediamine: Contains aminoethyl groups instead of diisopropylphenyl groups.
N,N′-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene: Features a diazabutadiene backbone.
Uniqueness
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine is unique due to its specific diimine backbone and bulky diisopropylphenyl groups, which provide steric hindrance and enhance its stability as a ligand. This makes it particularly effective in forming stable metal complexes and catalyzing various chemical reactions.
Eigenschaften
Molekularformel |
C27H38N2 |
|---|---|
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]propane-1,3-diimine |
InChI |
InChI=1S/C27H38N2/c1-18(2)22-12-9-13-23(19(3)4)26(22)28-16-11-17-29-27-24(20(5)6)14-10-15-25(27)21(7)8/h9-10,12-21H,11H2,1-8H3 |
InChI-Schlüssel |
NCRRIJMCSWEWOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CCC=NC2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)

![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)

